![molecular formula C15H14Cl2N2O4S B2661129 2-{[(4-chlorophenyl)sulfonyl]amino}ethyl N-(4-chlorophenyl)carbamate CAS No. 478066-88-5](/img/structure/B2661129.png)
2-{[(4-chlorophenyl)sulfonyl]amino}ethyl N-(4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-chlorophenyl)sulfonyl]amino}ethyl N-(4-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates and sulfonamides. This compound is characterized by the presence of a carbamate group and a sulfonamide group, both of which are attached to a 4-chlorophenyl ring. It is used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)sulfonyl]amino}ethyl N-(4-chlorophenyl)carbamate typically involves the following steps:
-
Formation of the Sulfonamide Intermediate
Reactants: 4-chlorobenzenesulfonyl chloride and ethylenediamine.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine.
:Reaction: 4-chlorobenzenesulfonyl chloride+ethylenediamine→2-[(4-chlorophenyl)sulfonyl]aminoethylamine
-
Formation of the Carbamate
Reactants: The sulfonamide intermediate and 4-chlorophenyl isocyanate.
Conditions: This reaction is typically performed in an inert atmosphere, such as nitrogen, at room temperature.
:Reaction: 2-[(4-chlorophenyl)sulfonyl]aminoethylamine+4-chlorophenyl isocyanate→2-[(4-chlorophenyl)sulfonyl]aminoethyl N-(4-chlorophenyl)carbamate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like bromine or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: Products may include primary amines.
Substitution: Products depend on the electrophile used, such as brominated or nitrated derivatives.
Scientific Research Applications
2-{[(4-chlorophenyl)sulfonyl]amino}ethyl N-(4-chlorophenyl)carbamate is utilized in various fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition, particularly those involving sulfonamide and carbamate functionalities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, leading to enzyme inhibition. The carbamate group can form stable covalent bonds with active site residues, further enhancing its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl N-(4-chlorophenyl)carbamate: Lacks the sulfonamide group, making it less versatile in enzyme inhibition.
2-{[(4-methylphenyl)sulfonyl]amino}ethyl N-(4-chlorophenyl)carbamate: The methyl group alters its reactivity and biological activity.
Uniqueness
2-{[(4-chlorophenyl)sulfonyl]amino}ethyl N-(4-chlorophenyl)carbamate is unique due to the combination of sulfonamide and carbamate groups, providing a dual mechanism for enzyme inhibition and a broad range of chemical reactivity.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]ethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c16-11-1-5-13(6-2-11)19-15(20)23-10-9-18-24(21,22)14-7-3-12(17)4-8-14/h1-8,18H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYCIQQCOJMKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCNS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2661047.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide](/img/structure/B2661050.png)
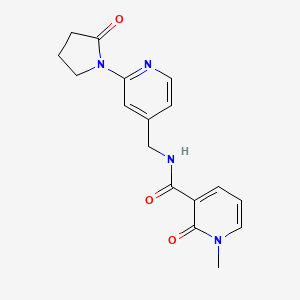
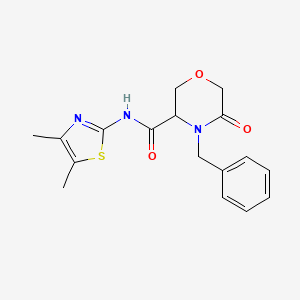
![6-fluoro-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2661055.png)
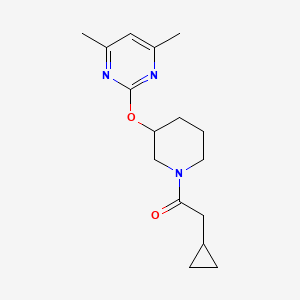
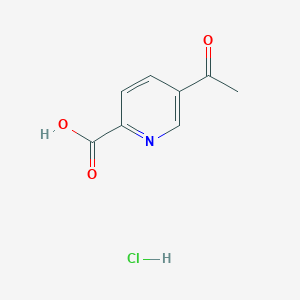
![5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2661059.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide](/img/structure/B2661061.png)
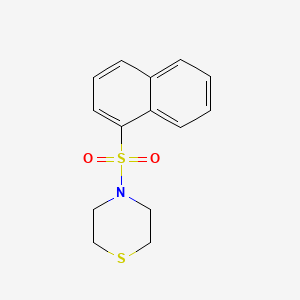
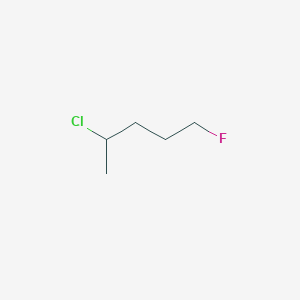
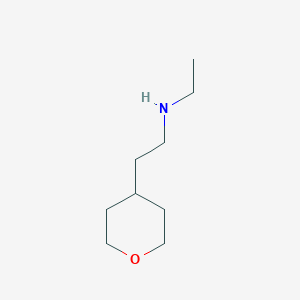
![2-(4-acetyl-2-methoxyphenoxy)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2661067.png)
